An In-depth Technical Guide to 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4)
An In-depth Technical Guide to 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for 3,3'-Iminobis(N,N-dimethylpropylamine), CAS number 6711-48-4. This versatile tertiary amine is a valuable compound in various fields, including polymer chemistry, organic synthesis, and materials science.
Chemical and Physical Properties
3,3'-Iminobis(N,N-dimethylpropylamine) is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in water and a variety of organic solvents.[2] The presence of three tertiary amine groups contributes to its basicity and nucleophilic nature, making it a versatile reagent and catalyst.[2]
Table 1: Physical and Chemical Properties of 3,3'-Iminobis(N,N-dimethylpropylamine)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₅N₃ | [3][4] |
| Molecular Weight | 187.33 g/mol | [3][4] |
| CAS Number | 6711-48-4 | [3][4] |
| IUPAC Name | N'-(3-(dimethylamino)propyl)-N,N-dimethylpropane-1,3-diamine | [3] |
| Synonyms | Polycat 15, N,N,N',N'-Tetramethyldipropylenetriamine, Bis(3-dimethylaminopropyl)amine | [3] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Melting Point | -78 °C | [6] |
| Boiling Point | 128-131 °C at 20 mmHg | [6] |
| Density | 0.841 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.449 | [6] |
| Flash Point | 98 °C (closed cup) | [7] |
| Water Solubility | Soluble | [2] |
Spectroscopic Data
The structural identity of 3,3'-Iminobis(N,N-dimethylpropylamine) is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 3,3'-Iminobis(N,N-dimethylpropylamine)
| Technique | Data Source | Key Features |
| ¹H NMR | Sigma-Aldrich Co. LLC.[3] | Signals corresponding to the N-CH₃, N-CH₂, and C-CH₂-C protons, consistent with the molecular structure. The absence of a signal in the typical N-H region for primary or secondary amines confirms its tertiary amine nature.[2][8] |
| ¹³C NMR | Sigma-Aldrich Co. LLC.[3] | Resonances for the different carbon environments (N-CH₃, N-CH₂, C-CH₂-C) are observed.[2] |
| FTIR | Wiley-VCH GmbH.[3] | The spectrum lacks the characteristic N-H stretching bands seen in primary and secondary amines (3300-3500 cm⁻¹), which is indicative of a tertiary amine.[3] |
| Mass Spec (GC-MS) | NIST Mass Spectrometry Data Center[3] | The mass spectrum shows a molecular ion peak consistent with the molecular weight and fragmentation patterns characteristic of aliphatic amines, often involving cleavage alpha to the nitrogen atoms.[2] |
Applications
3,3'-Iminobis(N,N-dimethylpropylamine) has a range of applications stemming from its chemical structure and reactivity.
A primary application of this compound, often under the trade name Polycat 15, is as a catalyst in the production of polyurethane foams.[8] It acts as a balanced catalyst, promoting both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[9] This results in a controlled foam rise and cure profile.[8] Due to the presence of a reactive hydrogen on the secondary amine, it can be chemically bound into the polymer matrix, reducing volatile emissions from the final product.[8] It is particularly effective in improving the surface cure of flexible molded foams.[8] Amine catalysts like this are typically used in concentrations ranging from 0.1 to 5.0 percent of the polyurethane formulation.[9]
This diamine serves as a versatile reagent and building block in organic synthesis. It has been utilized in the synthesis of a novel class of potential anticancer agents known as anthracenylisoxazole lexitropsin conjugates.[4][6] Its nucleophilic nature allows it to participate in various reactions to create more complex molecules.[2]
-
Epoxy Resin Curing Agent: It can be used as a curing agent and accelerator for epoxy resins.[1][5]
-
Surfactant Synthesis: It serves as an intermediate in the production of surfactants.[5][10]
-
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors.[10]
-
Stabilizers: It is a component of Hindered Amine Light Stabilizers (HALS) that prevent the thermo-oxidative degradation of polymers like polypropylene.[4][6]
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific application and laboratory conditions. Below are general methodologies for key procedures.
This is a generalized procedure and should be adapted for specific requirements.
-
Preparation of the Polyol Blend: In a suitable container, thoroughly mix the polyol(s), surfactant(s), blowing agent(s) (e.g., water), and any other additives.
-
Catalyst Addition: Add the calculated amount of 3,3'-Iminobis(N,N-dimethylpropylamine) (typically 0.1-5.0 pphp) to the polyol blend and mix until homogeneous.[9]
-
Isocyanate Addition: In a separate container, measure the required amount of polyisocyanate.
-
Mixing and Foaming: Rapidly add the polyisocyanate to the polyol blend and mix vigorously for a short period (typically a few seconds) until the mixture is uniform.
-
Curing: Pour the reacting mixture into a mold and allow it to rise and cure at a specified temperature and time.
Caption: Generalized workflow for polyurethane foam synthesis.
The following are general procedures for the analytical techniques used to characterize 3,3'-Iminobis(N,N-dimethylpropylamine).
-
Boiling Point Determination (Micro Method):
-
Place a small amount of the liquid into a capillary tube sealed at one end.
-
Invert a smaller, open-ended capillary tube and place it inside the larger tube.
-
Attach the assembly to a thermometer and heat it in a suitable apparatus (e.g., a Thiele tube).
-
Observe the sample for the emission of a steady stream of bubbles from the inner capillary.
-
Remove the heat source and record the temperature at which the liquid is drawn back into the inner capillary tube. This temperature is the boiling point.[10][11]
-
-
Infrared (IR) Spectroscopy (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Apply a small drop of the liquid amine to the surface of one salt plate.
-
Place the second salt plate on top of the first to create a thin film of the liquid between the plates.
-
Mount the plates in the spectrometer and acquire the spectrum.
-
As a tertiary amine, no N-H stretching bands should be observed in the 3300-3500 cm⁻¹ region.[3][6][12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the amine in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
-
The absence of an exchangeable proton signal (which would disappear upon addition of D₂O) in the ¹H NMR spectrum confirms the tertiary amine structure.[8][12]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the amine in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Acquire the mass spectrum. The fragmentation pattern will be characteristic of the molecule's structure.[5]
-
Safety and Handling
3,3'-Iminobis(N,N-dimethylpropylamine) is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard and Safety Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[7] | P264: Wash skin thoroughly after handling.[4] |
| H311: Toxic in contact with skin.[7] | P270: Do not eat, drink or smoke when using this product.[4] |
| H314: Causes severe skin burns and eye damage.[7] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4] |
| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] | |
| P302 + P352: IF ON SKIN: Wash with plenty of water.[4] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P405: Store locked up.[4] |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
Signaling Pathways and Logical Relationships
The primary role of 3,3'-Iminobis(N,N-dimethylpropylamine) as a polyurethane catalyst is to influence the kinetics of two main competing reactions.
Caption: Catalytic role in polyurethane foam formation.
This guide is intended to provide a detailed technical overview for professionals in research and development. The information has been compiled from various sources and should be used in conjunction with appropriate laboratory safety practices and further literature review for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. The Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. fiveable.me [fiveable.me]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
